
Eltrombopag-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eltrombopag-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₁₉D₃N₄O₄ and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Applications
-
Immune Thrombocytopenia (ITP)
- Eltrombopag has been extensively studied for its efficacy in treating chronic immune thrombocytopenia, especially in patients who have not responded to conventional therapies. A notable study demonstrated that eltrombopag significantly increased platelet counts in ITP patients, with 81% achieving a target platelet count of ≥50 × 10^9/L after six weeks of treatment at the highest dose .
- Case Study : An 82-year-old male with non-small-cell lung cancer developed severe ITP after immune checkpoint inhibitor therapy. Initial treatments were ineffective, but subsequent administration of eltrombopag resulted in a rapid improvement in platelet counts .
-
Aplastic Anemia
- Research indicates that eltrombopag can induce trilineage hematopoiesis in patients with aplastic anemia, leading to increased levels of not only platelets but also red and white blood cells . This broadening of hematopoietic recovery highlights its potential as a therapeutic option in this severe condition.
- Hematologic Malignancies
Table 1: Efficacy of Eltrombopag in Immune Thrombocytopenia
Study | Patient Group | Dose (mg/day) | Response Rate (%) | Target Platelet Count Achieved (%) |
---|---|---|---|---|
RAISE Trial | ITP Patients | 30 | 28 | 38 |
RAISE Trial | ITP Patients | 50 | 70 | 59 |
RAISE Trial | ITP Patients | 75 | 81 | 81 |
Table 2: Adverse Events Associated with Eltrombopag Treatment
Adverse Event | Eltrombopag Group (%) | Placebo Group (%) |
---|---|---|
Headache | 10 | 10 |
Nausea | 5 | 2 |
Fatigue | 8 | 7 |
Long-term Safety and Tolerability
Long-term studies have shown that eltrombopag is generally well-tolerated, with adverse events comparable to placebo groups. The most common side effects include mild to moderate headaches and gastrointestinal disturbances . Importantly, serious adverse events were rare, and no thrombotic events were documented during clinical trials .
属性
分子式 |
C₂₅H₁₉D₃N₄O₄ |
---|---|
分子量 |
445.49 |
同义词 |
3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-d3; SB 497115-d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。